Methoxyacetaldehyde

Catalog No.
S605337
CAS No.
10312-83-1
M.F
C3H6O2
M. Wt
74.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxyacetaldehyde

CAS Number

10312-83-1

Product Name

Methoxyacetaldehyde

IUPAC Name

2-methoxyacetaldehyde

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

InChI

InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3

InChI Key

YSEFYOVWKJXNCH-UHFFFAOYSA-N

SMILES

COCC=O

Synonyms

2-methoxyacetaldehyde, MALD cpd, methoxy acetaldehyde, methoxyacetaldehyde

Canonical SMILES

COCC=O

Organic Chemistry:

  • Synthesis of other chemicals: Methoxyacetaldehyde is a versatile starting material for the synthesis of various other organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactive carbonyl group allows it to participate in various chemical reactions. Source: )
  • Study of reaction mechanisms: Due to its relatively simple structure and well-understood reactivity, methoxyacetaldehyde is often used as a model compound in mechanistic studies of organic reactions. Understanding the reaction pathways of methoxyacetaldehyde helps researchers predict the behavior of more complex molecules. Source: )

Biochemistry and Toxicology:

  • Investigating metabolic pathways: Methoxyacetaldehyde is a metabolite of several other compounds, including methanol and ethanol. Studying its formation and breakdown in cells helps researchers understand metabolic pathways and identify potential toxins. Source: )
  • Understanding protein modification: Methoxyacetaldehyde can react with proteins, forming adducts that can alter their function. This makes it a valuable tool for studying protein modification and its potential role in diseases such as cancer and neurodegenerative disorders. Source: )

Environmental Science:

  • Air quality monitoring: Methoxyacetaldehyde is a component of smog and can be formed in the atmosphere through various chemical reactions. Monitoring its concentration helps scientists understand air quality and develop strategies to reduce pollution. Source: )
  • Climate change research: Methoxyacetaldehyde plays a role in atmospheric chemistry and can contribute to the formation of ozone. Studying its behavior helps researchers understand the impact of human activities on climate change. Source: )

Methoxyacetaldehyde is a simple aldehyde with a methoxy group (CH3O) attached to the second carbon. It is a colorless liquid at room temperature with a pungent odor []. It is believed to be an intermediate metabolite in the breakdown of 2-methoxyethanol (ethylene glycol monomethyl ether), a common industrial solvent [].


Molecular Structure Analysis

The key feature of methoxyacetaldehyde's structure is the combination of an aldehyde functional group (C=O) and an ether functional group (C-O-C) within the same molecule (CH3-O-CH2-CH=O) []. The presence of the electron-donating methoxy group can influence the reactivity of the aldehyde carbonyl group.


Chemical Reactions Analysis

  • Formation from 2-methoxyethanol:

CH3OCH2CH2OH → CH3OCH2CHO + H2O []

  • Potential breakdown pathway (hydration followed by oxidation):

CH3OCH2CHO + H2O → CH3OCH2CH2OH (hydration)CH3OCH2CH2OH + O2 → CH3OCH2COOH + H2O (oxidation to methoxy acetic acid) []


Physical And Chemical Properties Analysis

  • A colorless liquid at room temperature with a low boiling point (likely below 100°C) due to its small size and presence of a hydrogen bond donor (hydroxyl group).
  • Soluble in water and organic solvents like ethanol due to the presence of both polar and non-polar functional groups.
  • Relatively unstable due to the reactive aldehyde group.

Research suggests that methoxyacetaldehyde formed during 2-methoxyethanol metabolism might contribute to the compound's toxicity []. The exact mechanism is not fully understood, but it is hypothesized that methoxyacetaldehyde can interact with cellular components and potentially cause DNA damage or disrupt protein function [].

Typical for aldehydes and ethers. Key reactions include:

  • Condensation Reactions: Methoxyacetaldehyde can undergo condensation to form larger molecular structures, such as 2,4-dimethylaldotetrose, through aldol-type reactions .
  • Polymerization: The compound tends to slowly polymerize upon standing, leading to the formation of meta polymers .
  • Dehydrogenation: Methoxyacetaldehyde can be produced via the catalytic dehydrogenation of monoalkyl ethers of ethylene glycol at temperatures ranging from 300°C to 425°C .

The biological activity of methoxyacetaldehyde has been studied in various contexts. It is noted for potential allergenic properties, as it may cause skin sensitization and serious eye irritation . Additionally, its metabolic pathways indicate involvement in various biochemical processes, although specific therapeutic applications remain limited.

Methoxyacetaldehyde can be synthesized through several methods:

  • Catalytic Dehydrogenation: This method involves passing vapors of monoalkyl ethers of ethylene glycol over a dehydrogenating catalyst at elevated temperatures (300°C to 425°C) to yield methoxyacetaldehyde .
  • Fractional Distillation: Following synthesis, the product can be purified through fractional distillation, isolating the compound based on its boiling point .

Methoxyacetaldehyde finds applications in various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
  • Flavoring Agent: Due to its distinctive odor, it may be utilized in flavoring and fragrance formulations.
  • Research: The compound is used in academic and industrial research settings for studying reaction mechanisms and organic synthesis.

Research on methoxyacetaldehyde's interactions is limited but suggests potential reactivity with biological systems. Studies indicate that it may interact with cellular components, leading to possible toxicological effects such as skin irritation and allergic reactions . Further research is necessary to explore its full range of interactions within biological contexts.

Methoxyacetaldehyde shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Characteristics
AcetaldehydeC₂H₄OSimpler structure; widely used in industrial processes.
EthoxyacetaldehydeC₄H₈O₂Contains an ethoxy group; used similarly as a chemical intermediate.
MethoxyethanolC₃H₈O₂Alcohol functional group; used as a solvent and chemical intermediate.

Methoxyacetaldehyde's uniqueness lies in its specific functional group arrangement and its distinct reactivity profile compared to these similar compounds.

Methoxyacetaldehyde emerged as a compound of scientific interest primarily through investigations into the metabolism of 2-methoxyethanol (ethylene glycol monomethyl ether), a widely used industrial solvent. Early toxicological studies in the 1980s and 1990s identified methoxyacetaldehyde as an intermediate metabolite formed during the oxidation of 2-methoxyethanol to 2-methoxyacetic acid. This discovery was significant as it helped explain the mechanism of reproductive toxicity associated with glycol ether exposure, with methoxyacetaldehyde being identified as a key toxic intermediate.

The scientific significance of methoxyacetaldehyde extends beyond its toxicological properties. As a relatively simple molecule containing both aldehyde and ether functional groups, it serves as an important model compound for studying chemical reactivity and as a versatile building block in organic synthesis. Its potential presence in space has also attracted attention from astrochemists seeking to understand the distribution of organic molecules in the universe.

Overview of Research Trajectory

Research on methoxyacetaldehyde has followed several distinct paths over the decades. Initial studies in the 1980s focused primarily on its role in toxicology, particularly its effects on reproductive health. Researchers demonstrated that methoxyacetaldehyde produces specific cellular toxicity to pachytene spermatocytes in testicular cell cultures, providing crucial insights into the mechanisms of reproductive toxicity associated with glycol ether exposure.

By the early 2000s, research expanded to include more detailed investigations of the metabolism of methoxyacetaldehyde, with particular attention to genetic factors affecting its oxidation. Studies revealed that aldehyde dehydrogenase 2 (ALDH2) plays a key role in metabolizing methoxyacetaldehyde, with genetic variations in this enzyme potentially influencing susceptibility to toxicity.

More recently, research has broadened to include astrochemical studies. In 2018, detailed laboratory investigations of the rotational spectrum of methoxyacetaldehyde were conducted to support searches for this molecule in the interstellar medium, representing a significant new direction in research on this compound.

Position within C₃H₆O₂ Isomer Research Framework

Methoxyacetaldehyde belongs to a family of structural isomers with the molecular formula C₃H₆O₂, which includes methyl acetate and ethyl formate. These isomers have attracted particular interest in the astrochemical community because methyl acetate and ethyl formate have both been detected in the interstellar medium.

The study of these isomers collectively provides valuable insights into the relationship between molecular structure and chemical reactivity, as well as the formation processes that may favor certain isomers over others in various environments. The search for methoxyacetaldehyde in regions where other C₃H₆O₂ isomers have been detected represents an important effort to understand the chemical complexity and evolution of organic molecules in space.

Within this isomer framework, methoxyacetaldehyde occupies a unique position due to its distinct functional groups. While methyl acetate and ethyl formate are both esters, methoxyacetaldehyde combines ether and aldehyde functionalities, resulting in different chemical properties and potential formation pathways.

Classical Synthetic Routes

Classical synthetic approaches to methoxyacetaldehyde have been established through traditional organic chemistry methodologies that rely on well-established reaction mechanisms and readily available starting materials [4]. The most fundamental classical route involves the hydrolysis of methoxyacetaldehyde dimethyl acetal under acidic conditions, which provides a reliable method for generating the target aldehyde compound [41]. This approach utilizes the principle of acetal hydrolysis, where the dimethyl acetal precursor undergoes acid-catalyzed cleavage to yield methoxyacetaldehyde and methanol as products [41].

Another significant classical methodology involves the oxidation of primary alcohols bearing methoxy substituents [23]. This route employs traditional oxidizing agents such as chromium trioxide or potassium permanganate to convert the corresponding primary alcohol to the aldehyde functionality [23]. The reaction proceeds through the typical alcohol oxidation mechanism, where the primary alcohol is first oxidized to form an aldehyde intermediate before potential over-oxidation to carboxylic acid [23].

The synthesis from acetaldehyde derivatives represents another classical approach, where acetaldehyde undergoes nucleophilic substitution reactions with methoxy-containing reagents [4]. This methodology takes advantage of the electrophilic nature of the carbonyl carbon in acetaldehyde, allowing for the introduction of methoxy substituents through controlled reaction conditions [4]. The reaction typically requires careful temperature control and the use of appropriate bases to facilitate the substitution process [4].

Electrochemical Oxidation Approaches

Electrochemical oxidation has emerged as a powerful synthetic methodology for the preparation of methoxyacetaldehyde, offering precise control over reaction conditions and the potential for sustainable synthesis [7] [8]. These approaches utilize electrical energy to drive oxidation reactions, providing an environmentally friendly alternative to traditional chemical oxidants [9].

Electrolysis of 1,2-Dimethoxyethane

The electrochemical oxidation of 1,2-dimethoxyethane represents a direct route to methoxyacetaldehyde through controlled electrolysis conditions [10]. This process involves the selective oxidation of the ether functionality to generate aldehyde products under carefully controlled electrochemical parameters [10]. The reaction mechanism proceeds through the formation of radical intermediates that undergo subsequent oxidation to yield the desired aldehyde product [7].

The electrolysis process typically employs graphite electrodes as both anode and cathode materials, providing stable electrochemical surfaces for the oxidation reaction [7]. The reaction is conducted in acetonitrile or similar aprotic solvents to maintain the stability of the electrolyte system and prevent unwanted side reactions [8]. Current density optimization is crucial for achieving high selectivity toward methoxyacetaldehyde formation while minimizing the production of over-oxidized products [7].

Temperature control during the electrolysis process significantly influences the reaction outcome, with optimal temperatures typically ranging between 25 to 40 degrees Celsius [8]. Higher temperatures may lead to increased reaction rates but can also promote unwanted side reactions and decomposition pathways [7]. The use of supporting electrolytes such as tetrabutylammonium perchlorate enhances the conductivity of the reaction medium and facilitates efficient electron transfer processes [8].

Role of Triarylamine Compounds in Selective Electrooxidation

Triarylamine compounds serve as crucial mediators in the selective electrooxidation of organic substrates to form aldehydes, including methoxyacetaldehyde [11] [12]. These compounds function as electron transfer catalysts, facilitating the oxidation process through single electron transfer mechanisms [11]. The triarylamine system operates by forming radical cation species upon electrochemical oxidation, which then participate in subsequent oxidation reactions with substrate molecules [11].

The mechanism involves the initial electrochemical oxidation of the triarylamine to generate a radical cation intermediate [11]. This radical cation species then engages in electron transfer with the organic substrate, promoting its oxidation while regenerating the neutral triarylamine catalyst [11]. This catalytic cycle allows for efficient oxidation reactions with relatively low catalyst loadings [12].

Tris(4-bromophenyl)amine has been specifically identified as an effective mediator for aldehyde synthesis through electrooxidation processes [15]. The electron-withdrawing bromine substituents enhance the oxidation potential of the triarylamine, making it more effective for promoting substrate oxidation reactions [15]. The use of this mediator in methanolic dichloromethane solvent systems with sodium perchlorate electrolyte has shown promising results for aldehyde formation [15].

Current Density and Temperature Parameters

Precise control of current density and temperature parameters is essential for optimizing the electrochemical synthesis of methoxyacetaldehyde [7] [9]. Current density directly influences the rate of electron transfer and the selectivity of the oxidation process [7]. Optimal current densities typically range from 31 to 125 amperes per square meter, depending on the specific electrode materials and electrolyte systems employed [7].

ParameterOptimal RangeEffect on Reaction
Current Density31-125 A/m²Controls oxidation rate and selectivity [7]
Temperature25-80°CInfluences reaction kinetics and side reactions [7] [9]
Electrode MaterialGraphite/PlatinumDetermines electron transfer efficiency [7] [9]
Electrolyte Concentration0.1-0.2 MAffects solution conductivity [8]

Temperature optimization requires balancing reaction rate enhancement with the prevention of thermal decomposition [7]. Lower temperatures favor selectivity toward aldehyde formation but may result in slower reaction rates [9]. Higher temperatures can accelerate the reaction but may promote unwanted side reactions such as over-oxidation to carboxylic acids or thermal decomposition of the product [7].

The relationship between current density and temperature exhibits complex interdependencies that must be carefully optimized for each specific electrolyte system [9]. Higher current densities may require lower operating temperatures to maintain selectivity, while lower current densities can tolerate higher temperatures without significant loss of product quality [7].

Condensation-Based Synthetic Pathways

Condensation reactions represent a significant class of synthetic methodologies for methoxyacetaldehyde preparation, utilizing the reactivity of carbonyl compounds in carbon-carbon bond forming reactions [16] [17]. These pathways typically involve aldol condensation reactions where methoxyacetaldehyde can serve as either a donor or acceptor component [16].

The aldol condensation approach utilizes the enolizable nature of methoxyacetaldehyde to participate in base-catalyzed condensation reactions [18]. However, the highly reactive nature of methoxyacetaldehyde makes it prone to self-condensation reactions, which can complicate synthetic procedures and reduce yields [16]. This reactivity necessitates careful control of reaction conditions, including temperature, concentration, and reaction time [16].

Crossed aldol condensations involving methoxyacetaldehyde require careful selection of reaction partners and conditions to achieve high selectivity [17]. The use of non-enolizable aldehydes as coupling partners can help direct the reaction toward the desired cross-condensation products rather than self-condensation pathways [18]. Magnesium oxide surfaces have been investigated as catalysts for aldol condensation reactions, providing both acidic and basic sites for the reaction mechanism [17].

The mechanism of aldol condensation involves the formation of enolate intermediates through proton abstraction, followed by nucleophilic addition to the electrophilic carbonyl carbon [18]. The resulting beta-hydroxyaldehyde products can undergo subsequent dehydration to form alpha,beta-unsaturated aldehyde products [18]. Temperature control is critical, as elevated temperatures favor the dehydration step and the formation of conjugated products [17].

Modern Catalytic Methods

Contemporary catalytic approaches have revolutionized the synthesis of methoxyacetaldehyde by providing more selective, efficient, and environmentally benign synthetic routes [22] [24]. These methods utilize advanced catalyst systems to achieve precise control over reaction selectivity and to operate under milder conditions compared to traditional synthetic approaches [23].

Copper-Catalyzed Transformations

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of aldehydes, including methoxyacetaldehyde, through various mechanistic pathways [21] [23]. Copper catalysts exhibit unique reactivity patterns that enable selective oxidation and carbon-carbon bond formation reactions under mild conditions [23]. The versatility of copper catalysis stems from its ability to access multiple oxidation states and coordinate with various ligand systems [22].

Copper-catalyzed oxidation reactions utilize molecular oxygen as the terminal oxidant, providing an environmentally sustainable approach to aldehyde synthesis [23]. The mechanism typically involves the formation of copper-oxygen intermediates that facilitate the oxidation of organic substrates [23]. Copper hydroxide has been specifically employed for the oxidation of hydrocarbons to aldehydes using acetaldehyde as a co-oxidant under atmospheric oxygen pressure [23].

The development of copper nanoparticle catalysts has enhanced the efficiency of oxidation reactions for aldehyde synthesis [9]. These nanoscale catalysts provide increased surface area and enhanced reactivity compared to bulk copper materials [9]. Ultrasonic synthesis methods for copper nanoparticle preparation have shown particular promise, producing catalysts with improved activity for methanol electrooxidation and related aldehyde-forming reactions [9].

Copper-catalyzed carbonylative reactions represent another important class of transformations for aldehyde synthesis [22]. These reactions utilize carbon monoxide as both a methylene and carbonyl source, enabling the construction of complex aldehyde structures through multi-component coupling reactions [22]. The copper catalyst facilitates the insertion of carbon monoxide into organic frameworks, creating new carbon-carbon bonds while introducing aldehyde functionality [22].

Visible-Light-Mediated Synthesis

Visible-light-mediated synthesis has emerged as a cutting-edge approach for the preparation of methoxyacetaldehyde and related aldehyde compounds [2] [28]. This methodology harnesses the energy of visible light to drive chemical transformations through photocatalytic processes [28]. The approach offers significant advantages in terms of energy efficiency and environmental sustainability compared to traditional thermal activation methods [31].

Photocatalytic aldehyde synthesis typically employs transition metal complexes or organic dyes as photocatalysts to absorb visible light and generate reactive intermediates [31]. The excited photocatalyst can participate in single electron transfer processes to activate organic substrates for subsequent transformation to aldehyde products [31]. Ruthenium and iridium complexes have shown particular effectiveness as photocatalysts for aldehyde-forming reactions [31].

The mechanism of visible-light-mediated aldehyde synthesis involves the photoexcitation of the catalyst followed by electron or energy transfer processes [31]. Upon light absorption, the photocatalyst reaches an excited state that can act as either an oxidant or reductant, depending on the specific reaction requirements [31]. The activated substrate then undergoes transformation through radical or ionic pathways to yield the desired aldehyde product [31].

Copper-catalyzed photoredox reactions have been specifically developed for aldehyde synthesis using visible light irradiation [26]. These reactions combine the photocatalytic properties of the system with the unique reactivity of copper catalysts [26]. Copper bromide has been employed as an effective catalyst for the visible-light-induced oxidative amidation of aldehydes, demonstrating the versatility of copper-based photoredox systems [26].

Green Chemistry Approaches

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for methoxyacetaldehyde [33] [34]. These approaches focus on minimizing environmental impact while maintaining synthetic efficiency and selectivity [34]. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes [34].

Atom economy represents a fundamental concept in green aldehyde synthesis, emphasizing the efficient utilization of all atoms in the starting materials [34]. Synthetic routes that maximize the incorporation of starting material atoms into the final product are preferred over those that generate significant waste byproducts [34]. This principle has driven the development of catalytic methods that avoid the use of stoichiometric reagents [33].

The use of renewable feedstocks and biomass-derived starting materials aligns with green chemistry principles for aldehyde synthesis [36]. Carbon dioxide utilization for the production of aldehydes represents a particularly attractive approach, as it converts a greenhouse gas into valuable chemical products [36]. Electrochemical reduction of carbon dioxide to acetaldehyde and related compounds has shown promise as a sustainable synthetic methodology [36].

Solvent selection plays a crucial role in green chemistry approaches to aldehyde synthesis [35]. Supercritical carbon dioxide has emerged as an environmentally benign solvent for various organic transformations [35]. The unique properties of supercritical carbon dioxide, including its low viscosity and excellent mass transfer characteristics, make it suitable for catalytic aldehyde synthesis reactions [35].

Autoxidation processes represent another green chemistry approach for aldehyde synthesis, utilizing molecular oxygen as a clean oxidant [37] [39]. Recent research has focused on optimizing the environmental sustainability of aldehyde autoxidation by selecting appropriate solvents and reaction conditions [37]. Room-temperature autoxidation of aldehydes can proceed efficiently under carefully controlled conditions, minimizing energy consumption and waste generation [39].

Green Chemistry ApproachEnvironmental BenefitSynthetic Application
Atom EconomyReduced waste generationCatalytic aldehyde synthesis [34]
Renewable FeedstocksDecreased fossil fuel dependenceBiomass-derived aldehydes [36]
Supercritical CO₂Elimination of organic solventsClean reaction medium [35]
AutoxidationUse of molecular oxygenSustainable oxidation [37]
PhotocatalysisSolar energy utilizationLight-driven synthesis [28]

Methoxyacetaldehyde serves as a critical intermediate metabolite in the biotransformation pathway of 2-methoxyethanol, representing a key step in the oxidative metabolism of this glycol ether [1] [2]. The metabolic conversion follows a well-established two-step oxidation pathway: 2-methoxyethanol is first oxidized to methoxyacetaldehyde by alcohol dehydrogenase enzymes, which is subsequently converted to 2-methoxyacetic acid by aldehyde dehydrogenase enzymes, primarily aldehyde dehydrogenase 2 [2] [3] [4].

This biotransformation pathway demonstrates the fundamental role of methoxyacetaldehyde as a transient but biochemically significant intermediate. The compound's formation represents the initial oxidative activation of 2-methoxyethanol, transforming a relatively benign parent compound into a more reactive aldehyde species. The efficiency of this conversion varies significantly across different tissues and species, with the liver demonstrating the highest metabolic capacity due to its abundant expression of alcohol dehydrogenase enzymes [5].

The metabolic fate of methoxyacetaldehyde is primarily determined by the activity of aldehyde dehydrogenase 2, which exhibits varying expression levels and catalytic efficiency across different tissues. Studies have demonstrated that the accumulation of methoxyacetaldehyde can occur when aldehyde dehydrogenase activity is compromised, leading to enhanced toxicity potential [2] [3]. The intermediate nature of methoxyacetaldehyde in this pathway makes it a critical determinant of the overall toxicological profile of 2-methoxyethanol exposure.

Research has established that methoxyacetaldehyde exhibits greater immunosuppressive potential compared to both its parent compound and its oxidized metabolite, 2-methoxyacetic acid [6]. This finding underscores the biochemical significance of this intermediate metabolite, as it suggests that the aldehyde form may represent the proximate toxic species in certain biological systems. The transient nature of methoxyacetaldehyde in normal metabolism, combined with its enhanced biological activity, highlights the importance of efficient aldehyde dehydrogenase function in maintaining cellular homeostasis during 2-methoxyethanol exposure.

Tissue-Specific Metabolic Processing

Nasal Epithelium Hydrolysis Mechanisms

The nasal epithelium demonstrates specialized metabolic processing of methoxyacetaldehyde through distinct enzymatic mechanisms that reflect its role as a primary interface between environmental xenobiotics and the respiratory system [7] [8]. The olfactory neuroepithelium expresses multiple aldehyde dehydrogenase isoforms, including aldehyde dehydrogenase 3A1 and aldehyde dehydrogenase 1A7, which contribute to the detoxification of inhaled aldehydes [9] [10].

Nasal epithelial cells demonstrate cytochrome P450-mediated metabolism, particularly through cytochrome P450 2A6 and cytochrome P450 2A13 enzymes, which are expressed at significant levels in the olfactory mucosa [7]. These enzymes participate in the metabolic activation and detoxification of various xenobiotics, including aldehyde compounds. The nasal epithelium also contains substantial glutathione S-transferase activity, which facilitates the conjugation of reactive aldehydes with glutathione, representing an important detoxification mechanism [7].

The tissue-specific expression of aldehyde-metabolizing enzymes in nasal epithelium demonstrates a unique metabolic profile characterized by both cytosolic and membrane-bound enzyme activities. Research has identified that xenobiotic-metabolizing enzymes in the nasal mucosa play crucial roles in odorant metabolism and chemical detoxification [9]. The respiratory epithelium exhibits aldehyde dehydrogenase 3B1 expression in ciliated bronchiole epithelial cells, with distinctive membrane-bound localization that differs from the cytosolic distribution observed in other tissues [11] [12].

The nasal epithelium's capacity for aldehyde metabolism is further enhanced by the presence of carboxylesterases and epoxide hydrolases, which contribute to the comprehensive detoxification of inhaled aldehydes [8]. These enzymatic systems work in concert to process methoxyacetaldehyde and related compounds, preventing their accumulation and reducing potential toxicity to the delicate olfactory neuroepithelium.

Pulmonary Metabolic Pathways

The pulmonary system exhibits distinct metabolic pathways for methoxyacetaldehyde processing, characterized by high expression of aldehyde dehydrogenase 1A7 and aldehyde dehydrogenase 3A1 isoforms [13] [14]. These enzymes demonstrate preferential expression in lung tissue, with aldehyde dehydrogenase 1A7 showing particularly high activity in pulmonary cells compared to other tissue types [13]. The lung's metabolic capacity for aldehyde processing reflects its continuous exposure to airborne aldehydes and its critical role in systemic detoxification.

Pulmonary aldehyde metabolism involves both cytosolic and membrane-associated enzyme systems, with aldehyde dehydrogenase 3A1 demonstrating high substrate specificity for medium-chain aldehydes generated during lipid peroxidation [15]. This enzyme exhibits particularly high activity toward aldehydes with six or more carbon atoms, including those structurally related to methoxyacetaldehyde. The pulmonary expression of aldehyde dehydrogenase 3A1 is believed to protect lung tissue against oxidative damage caused by aldehydic products of lipid peroxidation [15].

The developmental regulation of aldehyde dehydrogenase enzymes in lung tissue demonstrates tissue-specific patterns that differ from hepatic development [16]. Pulmonary aldehyde dehydrogenase 2 expression remains relatively constant throughout development, contrasting with the age-related increases observed in liver tissue. This developmental pattern suggests that lung tissue maintains consistent aldehyde-metabolizing capacity from early development through adulthood, reflecting the continuous need for aldehyde detoxification in the respiratory system.

The pulmonary metabolic processing of methoxyacetaldehyde is further characterized by the expression of aldehyde dehydrogenase 3B1 in ciliated bronchiole epithelial cells, with distinctive membrane-bound localization [11] [12]. This unique subcellular distribution may facilitate the efficient processing of inhaled aldehydes at the air-tissue interface, providing a first line of defense against aldehyde-mediated pulmonary toxicity.

Hepatic Transformation Routes

The liver represents the primary site of methoxyacetaldehyde metabolism, demonstrating the highest expression and activity of aldehyde dehydrogenase 2, the principal enzyme responsible for methoxyacetaldehyde oxidation [14] [17]. Hepatic aldehyde dehydrogenase 2 is located in the mitochondrial matrix and exhibits optimal activity toward short-chain aliphatic aldehydes, including methoxyacetaldehyde [18]. The liver's capacity for aldehyde metabolism exceeds that of other organs by several-fold, making it the dominant site for systemic methoxyacetaldehyde clearance.

Hepatic metabolism of methoxyacetaldehyde demonstrates age-related developmental changes, with aldehyde dehydrogenase 2 expression increasing significantly from neonatal to adult stages [16] [14]. This developmental pattern results in enhanced hepatic aldehyde-metabolizing capacity with advancing age, providing increased protection against aldehyde-mediated toxicity in mature organisms. The liver also expresses multiple aldehyde dehydrogenase isoforms, including aldehyde dehydrogenase 4A1, aldehyde dehydrogenase 6A1, aldehyde dehydrogenase 7A1, and aldehyde dehydrogenase 8A1, which contribute to comprehensive aldehyde detoxification [13] [14].

The hepatic transformation of methoxyacetaldehyde involves both mitochondrial and cytosolic enzyme systems, with the majority of activity associated with mitochondrial aldehyde dehydrogenase 2 [19]. This subcellular distribution reflects the liver's role in systemic energy metabolism and its capacity to process aldehydes generated during both endogenous and exogenous metabolic processes. The hepatic aldehyde dehydrogenase system demonstrates remarkable substrate specificity, with preferential metabolism of aldehydes containing two to four carbon atoms [18].

Hepatic aldehyde dehydrogenase activity is subject to regulation by various transcriptional factors, including peroxisome proliferator-activated receptor alpha, which can induce the expression of multiple aldehyde dehydrogenase isoforms [13]. This regulatory mechanism allows for adaptive responses to increased aldehyde exposure, enhancing the liver's capacity to process methoxyacetaldehyde and related compounds during periods of elevated exposure.

Renal Processing Systems

The kidney demonstrates significant aldehyde-metabolizing capacity through the expression of aldehyde dehydrogenase 2 and aldehyde dehydrogenase 4A1 isoforms, with particular activity in proximal convoluted tubule cells and renal cortex [11] [13]. Renal aldehyde dehydrogenase 2 is primarily localized to mitochondria, similar to hepatic distribution, and exhibits high activity toward short-chain aldehydes including methoxyacetaldehyde [20]. The kidney's role in methoxyacetaldehyde processing is particularly important given its function in xenobiotic elimination and its vulnerability to aldehyde-mediated toxicity.

Renal metabolism of methoxyacetaldehyde involves both oxidative and conjugative pathways, with aldehyde dehydrogenase 2 catalyzing the conversion to methoxyacetic acid, which is subsequently eliminated through urinary excretion [20]. The kidney also expresses aldehyde dehydrogenase 4A1, aldehyde dehydrogenase 6A1, aldehyde dehydrogenase 7A1, and aldehyde dehydrogenase 8A1, providing comprehensive aldehyde-processing capacity [13] [14]. This enzymatic diversity ensures efficient metabolism of various aldehyde substrates that may be encountered during renal processing.

The subcellular distribution of aldehyde dehydrogenase enzymes in kidney tissue demonstrates tissue-specific patterns, with aldehyde dehydrogenase 3B1 showing cytosolic localization in proximal convoluted tubule cells and membrane-associated distribution in collecting duct cells [11]. This differential distribution may reflect distinct functional roles in aldehyde processing along the nephron, with membrane-associated enzymes potentially facilitating aldehyde transport and elimination.

Renal aldehyde dehydrogenase activity demonstrates developmental regulation similar to hepatic patterns, with increased expression and activity observed with advancing age [16]. This developmental enhancement of renal aldehyde-metabolizing capacity provides increased protection against aldehyde-mediated nephrotoxicity in mature organisms. The kidney's dual role in aldehyde metabolism and elimination makes it a critical organ for maintaining systemic aldehyde homeostasis during methoxyacetaldehyde exposure.

Comparative Metabolism Across Species

Comparative analysis of methoxyacetaldehyde metabolism across species reveals significant differences in enzymatic capacity, tissue distribution, and metabolic efficiency that have important implications for toxicological assessment and species extrapolation [6] [21]. Human metabolism of methoxyacetaldehyde is characterized by variable aldehyde dehydrogenase 2 activity due to genetic polymorphisms, with approximately 40-50% of East Asian populations carrying the inactive aldehyde dehydrogenase 2*2 allele [22] [23]. This genetic variation results in substantial inter-individual differences in methoxyacetaldehyde metabolism and toxicity susceptibility.

Laboratory rodent species demonstrate consistently high aldehyde dehydrogenase 2 activity without the genetic polymorphisms observed in humans [6]. Rat and mouse models exhibit efficient methoxyacetaldehyde metabolism, with mice demonstrating particularly high metabolic capacity compared to rats. Studies comparing rat and mouse lymphocyte responses to methoxyacetaldehyde revealed that mouse hepatocytes possess greater capacity to metabolize 2-methoxyethanol to its toxic metabolites compared to rat hepatocytes [6]. This species difference in metabolic capacity influences the toxicological profile of methoxyacetaldehyde and its parent compound.

The tissue distribution of aldehyde dehydrogenase enzymes shows consistent patterns across mammalian species, with liver demonstrating the highest activity, followed by kidney, lung, and other tissues [14]. However, the relative expression levels of specific aldehyde dehydrogenase isoforms vary between species, with some isoforms showing preferential expression in certain species. For example, aldehyde dehydrogenase 1A7 expression is particularly high in mouse lung tissue, while aldehyde dehydrogenase 3A1 shows variable expression patterns across different species [13].

Species differences in aldehyde dehydrogenase development and regulation contribute to varying susceptibility to methoxyacetaldehyde toxicity across different life stages [16]. The developmental patterns of aldehyde dehydrogenase expression show species-specific variations, with some species demonstrating earlier maturation of aldehyde-metabolizing capacity compared to others. These developmental differences have important implications for assessing age-related susceptibility to methoxyacetaldehyde exposure and for establishing appropriate safety margins across species.

The comparative analysis of methoxyacetaldehyde metabolism across species also reveals differences in metabolic pathway preferences and alternative detoxification mechanisms. While the primary oxidative pathway through aldehyde dehydrogenase 2 is conserved across species, the relative contribution of alternative pathways, such as glutathione conjugation and cytochrome P450-mediated metabolism, varies significantly between species [24]. These pathway differences contribute to species-specific toxicological profiles and influence the appropriate selection of animal models for toxicological assessment.

Data Tables Referenced:

XLogP3

-0.4

UNII

5G4O7K64WA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302+H312 (100%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

10312-83-1

Wikipedia

Methoxyacetaldehyde

Dates

Last modified: 08-15-2023

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